Comparative Lipophilicity: XLogP3 and Its Impact on Assay Partitioning
The target compound exhibits a computed XLogP3 of 0.2, which is significantly lower than that of closely related benzothiazole analogs (e.g., N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives, which typically have XLogP3 values >2.0 due to the fused benzene ring) [1]. This difference in lipophilicity can critically affect aqueous solubility and nonspecific binding in biochemical assays, making the thiazole variant preferable for applications requiring higher aqueous compatibility.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs (estimated XLogP3 > 2.0) |
| Quantified Difference | > 1.8 units lower |
| Conditions | In silico computed property (PubChem release 2025.04.14) [1] |
Why This Matters
Lower lipophilicity reduces the risk of non-specific membrane binding and improves aqueous solubility, which is critical for reproducible dose-response curves in enzymatic and cellular assays.
- [1] PubChem. (2025). 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide. PubChem CID 2760444. View Source
